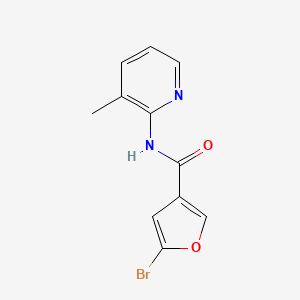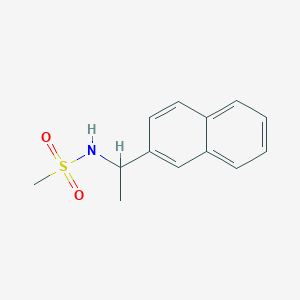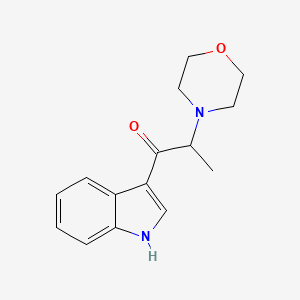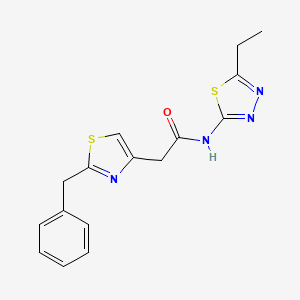
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies and has the potential to be used for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to the suppression of disease-related pathways and the reduction of disease symptoms.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide in lab experiments is its high potency and selectivity. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying disease-related pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide. One area of interest is the development of new analogs and derivatives of this compound that may have improved potency and selectivity. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide is a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine to form N-(tert-butyl)-5-chlorothiophene-2-sulfonamide. This intermediate is then reacted with ethyl oxalyl chloride to form N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide. The final product is obtained after purification and isolation of the compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies and has the potential to be used for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S2/c1-11(2,3)7-6-9(13-17-7)14-19(15,16)10-5-4-8(12)18-10/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYESURATCDNFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)
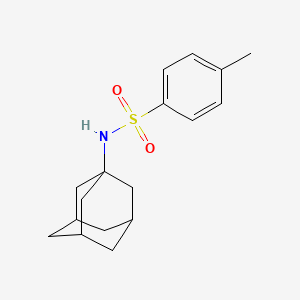
![3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7496828.png)
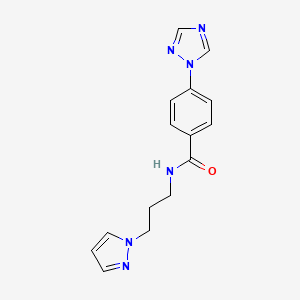
![3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B7496851.png)


